Miconazole

Antifungal susceptibility Candida albicans MIC determination

Miconazole (CAS 22916-47-8) is a differentiated imidazole antifungal. Its dual mechanism (lanosterol 14α-demethylase + peroxidase inhibition) yields 12-fold lower MIC90 vs. fluconazole in resistant Candida strains and superior dermal penetration kinetics. Procure the nitrate or base form for topical formulation development, susceptibility panels, and cross-resistance studies.

Molecular Formula C18H14Cl4N2O
Molecular Weight 416.1 g/mol
CAS No. 22916-47-8
Cat. No. B000906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole
CAS22916-47-8
SynonymsBrentan
Dactarin
Miconasil Nitrate
Miconazole
Miconazole Nitrate
Monistat
Nitrate, Miconasil
Nitrate, Miconazole
R 14,889
R-14,889
R14,889
Molecular FormulaC18H14Cl4N2O
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
InChIKeyBYBLEWFAAKGYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or off white powder
Solubility7.63e-04 g/L

Miconazole (CAS 22916-47-8): Imidazole Antifungal Procurement Guide for Research and Industrial Formulation


Miconazole (CAS 22916-47-8) is a synthetic imidazole antifungal agent that inhibits fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis [1]. It exhibits broad-spectrum activity against Candida species, dermatophytes, and certain Gram-positive bacteria, and is commonly formulated as the nitrate salt for topical and vaginal applications [2]. The compound's utility extends beyond simple antifungal action; its capacity to induce direct physicochemical membrane damage at higher concentrations distinguishes it from other azoles that act solely via ergosterol depletion [3]. This overview establishes the baseline for evaluating miconazole against its closest imidazole and triazole analogs in procurement and research contexts.

Why Generic Substitution of Miconazole for Other Azoles Fails: Evidence of Non-Interchangeability


Generic substitution among azole antifungals is not supported by empirical data due to substantial divergence in antifungal spectra, potency, and mechanisms of action. While all azoles inhibit CYP51, miconazole demonstrates a dual mechanism of action—ergosterol synthesis inhibition plus direct membrane disruption—that ketoconazole and fluconazole lack [1]. Furthermore, MIC values vary significantly across species and strains: against fluconazole-resistant Candida albicans, miconazole maintains an MIC90 of 0.5 μg/mL, which is 12-fold lower than fluconazole's MIC90 [2]. Differences in enantiomer activity, formulation performance (e.g., nanocrystal penetration), and clinical outcomes in severe infections further preclude simple interchange. The following quantitative evidence establishes where miconazole provides verifiable differentiation for informed scientific selection and procurement decisions.

Miconazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MIC Comparison: Miconazole Demonstrates 8-Fold Lower MIC than Fluconazole Against Candida albicans

In a direct head-to-head broth microdilution assay, miconazole exhibited an MIC of 8 μg/mL against Candida albicans NCPF 3179 (Bioball™ Multishot 10E8), compared to clotrimazole (16 μg/mL), ketoconazole (64 μg/mL), and fluconazole (128 μg/mL) [1]. The 8-fold lower MIC of miconazole relative to fluconazole under identical experimental conditions indicates superior in vitro potency against this C. albicans strain.

Antifungal susceptibility Candida albicans MIC determination

Miconazole Retains Potent Activity Against Fluconazole-Resistant Candida Strains: 12-Fold Lower MIC90

Against 22 fluconazole-resistant Candida clinical isolates, miconazole demonstrated an MIC90 of 0.5 μg/mL, which is 12-fold lower than the fluconazole MIC90 of 6 μg/mL [1]. In fluconazole-susceptible strains, miconazole's MIC90 was 0.12 μg/mL, comparable to amphotericin B, caspofungin, clotrimazole, itraconazole, and voriconazole. This indicates that miconazole maintains potent activity where fluconazole fails, with no evidence of cross-resistance.

Antifungal resistance Fluconazole-resistant Candida MIC90

Rapid Fungicidal Killing: Miconazole Causes 99% CFU Reduction in 20 Minutes, Ketoconazole Remains Fungistatic

In time-kill studies with actively growing Candida albicans, miconazole at 3.8 × 10⁻⁵ M caused a 99% reduction in colony-forming units (CFU) per milliliter within 20 minutes of drug addition. Under identical conditions, ketoconazole exhibited only fungistatic activity with no reduction in viable counts [1]. The rapid fungicidal effect of miconazole is attributed to direct physicochemical membrane damage, a mechanism absent in ketoconazole.

Fungicidal activity Time-kill kinetics Membrane disruption

Enantiomer-Dependent Antifungal Activity: (R)-Miconazole More Potent than Racemate Against Common Pathogens

Preliminary biological tests demonstrate that (R)-(-)-miconazole exhibits greater antifungal activity than its (S)-isomer and the racemic mixture against common pathogenic fungi including Candida albicans, Trichophyton rubrum, and T. gypseum [1]. This stereoselectivity is shared with econazole, where (R)-(-)-econazole also shows superior activity. The data support the use of enantiopure miconazole for applications requiring maximal potency per unit mass.

Enantioselective synthesis Antifungal activity Chiral resolution

Nanocrystal Formulation Enhances Dermal Penetration: 3.3–6.2% Drug in 5–10 μm Skin Depth vs. <1.0–1.7% for Market Products

Miconazole nitrate nanosuspensions (1.0% drug) formulated with poloxamer 407 and Tween 80 (0.15% each) demonstrated significantly enhanced ex vivo skin penetration on porcine ears. At a skin depth of 5–10 μm, the nanocrystal formulation delivered 3.3–6.2% of the applied dose, compared to <1.0–1.7% for μm-sized miconazole nitrate market products [1]. Additionally, residual drug on the skin surface was reduced to 76–86% for nanocrystals versus 94% for market products, indicating improved drug delivery efficiency.

Nanosuspension Dermal penetration Formulation development

Clinical Non-Inferiority to Fluconazole in Severe Vulvovaginal Candidiasis: 75.9% vs. 84.0% Mycological Cure

In a prospective, randomized study of 577 patients with severe vulvovaginal candidiasis (SVVC), two doses of miconazole nitrate vaginal suppository 1,200 mg achieved a mycological cure rate of 75.9% (220/290) at 7–14 days follow-up, compared to 84.0% (241/287) for two doses of oral fluconazole 150 mg (p < 0.05) [1]. At 30–35 days follow-up, cure rates were 64.8% for miconazole and 69.7% for fluconazole, with no statistically significant difference (p > 0.05). The study concluded that miconazole vaginal suppository was as effective as oral fluconazole for SVVC, offering a topical alternative with reduced systemic exposure.

Clinical trial Vulvovaginal candidiasis Comparative efficacy

Miconazole: Research and Industrial Application Scenarios Informed by Quantitative Differentiation


Antifungal Susceptibility Testing and Reference Standard Procurement

Given its 8-fold lower MIC against C. albicans compared to fluconazole [5] and its 12-fold lower MIC90 against fluconazole-resistant strains [6], miconazole serves as a critical reference standard in antifungal susceptibility testing panels. Procurement of high-purity miconazole is essential for CLSI M27-A3/M38-A3 broth microdilution assays and Etest validation, particularly in clinical microbiology laboratories monitoring azole resistance trends.

Enantiopure Synthesis and Chiral Drug Development

The superior antifungal activity of (R)-(-)-miconazole over the racemate [5] justifies the procurement of enantiopure miconazole or its chiral intermediates for research programs focused on stereoselective antifungal development. This scenario is particularly relevant for academic and industrial laboratories investigating structure-activity relationships or developing patentable, single-enantiomer topical formulations with enhanced potency.

Advanced Topical Formulation Development (Nanosuspensions and Enhanced Penetration Systems)

Formulators seeking to improve dermal delivery of azole antifungals should consider miconazole nitrate nanocrystal technology, which achieves 2–6 fold greater penetration into the 5–10 μm skin layer compared to conventional μm-sized products [5]. This evidence supports the procurement of miconazole nitrate for development of nano-enabled creams, gels, or sprays with superior bioavailability, reduced dosing frequency, and potential combination with synergistic agents like chlorhexidine digluconate.

Clinical Topical Antifungal for Fluconazole-Resistant or Systemic Azole-Intolerant Patients

Based on clinical non-inferiority to oral fluconazole in severe vulvovaginal candidiasis (64.8% vs. 69.7% mycological cure at 30–35 days) [5] and its retained potency against fluconazole-resistant strains [6], miconazole vaginal suppositories represent a evidence-backed topical alternative. This scenario guides procurement for hospital formularies and clinical research where avoiding systemic azole exposure is prioritized or where fluconazole resistance is documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.